molecular formula C12H16O3 B3045257 2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde CAS No. 103808-42-0

2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde

Cat. No. B3045257
CAS RN: 103808-42-0
M. Wt: 208.25 g/mol
InChI Key: OZPXKDPPORMRFL-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde, also known as TMA-2, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in the 1960s and has since gained attention in scientific research due to its potential therapeutic applications. TMA-2 is structurally similar to other phenethylamine compounds such as mescaline and MDMA, which are known for their psychoactive effects. However, TMA-2 has not been extensively studied for its psychoactive properties, and

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde, focusing on six unique fields:

Organic Synthesis

2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde is widely used as an intermediate in organic synthesis. Its unique structure, featuring multiple methoxy and methyl groups, makes it a valuable building block for synthesizing more complex organic molecules. Researchers often utilize this compound in the synthesis of various aromatic compounds, which can be further modified for use in pharmaceuticals, agrochemicals, and dyes .

Pharmaceutical Research

In pharmaceutical research, 2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde serves as a precursor for the synthesis of potential therapeutic agents. Its structural framework is useful in the development of novel drugs, particularly those targeting neurological and inflammatory conditions. The compound’s ability to undergo various chemical reactions allows for the creation of diverse pharmacophores, which are essential in drug discovery .

Material Science

This compound is also significant in material science, particularly in the development of organic electronic materials. Researchers have explored its use in the synthesis of quinone-based electrochemical actuators, which are components in advanced electronic devices. The compound’s stability and electronic properties make it suitable for applications in organic semiconductors and conductive polymers .

Analytical Chemistry

In analytical chemistry, 2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde is employed as a standard or reference material for various analytical techniques. Its well-defined chemical properties and stability under different conditions make it an ideal candidate for calibration and validation of analytical instruments, such as mass spectrometers and chromatographs .

Environmental Chemistry

Environmental chemists utilize this compound in studies related to the degradation and transformation of organic pollutants. Its structure allows for the investigation of reaction mechanisms and pathways in the environment, particularly in soil and water matrices. Understanding how this compound interacts with environmental factors helps in developing strategies for pollution control and remediation .

Biochemical Research

In biochemical research, 2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde is used to study enzyme-substrate interactions and metabolic pathways. Its distinct chemical groups make it a useful probe for investigating the activity of various enzymes, particularly those involved in oxidative and reductive processes. This research can lead to insights into metabolic disorders and the development of enzyme inhibitors .

properties

IUPAC Name

2,5-dimethoxy-3,4,6-trimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-7-8(2)12(15-5)10(6-13)9(3)11(7)14-4/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPXKDPPORMRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1OC)C)C=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372914
Record name 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103808-42-0
Record name 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,4-Dimethoxy-2,3,5-trimethylbenzene, 9.00 g (50 mmole), was dissolved in CH2Cl2 (60 ml) and stirred with ice-cooling. After addition of 14.4 g (50×2.5 mmole) of dichloromethyl methyl ether, 13.8 ml (50×2.5 mmole) of titanium tetrachloride dissolved in CH2Cl2 (30 ml) was added dropwise over 15 minutes. After stirring for further 15 minutes with ice-cooling, the ice bath was removed and the mixture was stirred at room temperature for 4 hours. The reaction mixture was poured into crashed ice (about 200 g) and stirred vigorously for 30 minutes. The CH2Cl2 layer was washed with water (3 times), and dried (MgSO4), from which CH2Cl2 was evaporated off. The residue was recrystallized from isopropyl ether/hexane (1:1), to give 6.18 g of 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde. The mother liquor was concentrated, and the residue was purified with silica gel (60 g) column chromatography (eluted with isopropyl ether), to give 3.70 g of 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde. Yield 9.88 g (95%), m.p. 85°-86° C.
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30 mL
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Synthesis routes and methods II

Procedure details

1,4-Dimethoxy-2,3,5-trimethylbenzene, 9.00 g (50 mmole), was dissolved in CH2Cl2 (60 ml) and stirred with ice-cooling. After addition of 14.4 g (50×2.5 mmole) of dichloromethyl, methyl ether, 13.8 ml (50×2.5 mmole) of titanium tetrachloride dissolved in CH2Cl2 (30 ml) was added dropwise over 15 minutes. After stirring for further 15 minutes with ice-cooling, the ice bath was removed and the mixture was stirred at room temperature for 4 hours. The reaction mixture was poured into crashed ice (about 200 g) and stirred vigorously for 30 minutes. The CH2Cl2 layer was washed with water (3 times), and dried (MgSO4), from which CH2Cl2 was evaporated off. The residue was recrystallized from isopropyl ether/hexane (1:1), to give 6.18 g of 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde. The mother liquor was concentrated, and the residue was purified with silica gel (60 g) column chromatography (eluted with isopropyl ether), to give 3.70 g of 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde.
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Synthesis routes and methods III

Procedure details

1-Bromo-2,5-dimethoxy-3,4,6-trimethylbenzene from Step 1 (5 g, 19.3 mmol, 1 equiv.) was dissolved in benzene (2×20 mL) and the solvent removed in vacuo to remove residual water. The dry solid was dissolved in toluene (100 mL) and the resulting solution cooled in an ice-water bath. To the colorless solution was added n-BuLi (1.6 M in hexanes, 16 mL, 26.9 mmol, 1.4 equiv.) dropwise over 1 min. After 2 min stirring, the resulting aryllithium species was quenched with DMF (7 mL, 90 mmol, 4.5 equiv.). Following an additional 30 min, excess base was quenched with 1 M aqueous citric acid (20 mL), and the mixture diluted in ethyl acetate (100 mL). The organics were removed, rinsed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to give 4.5 g 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde as an orange solid, which was used without further purification. 1H NMR (CDCl3, 400 MHz) 10.5 (s, 1H), 3.79 (s, 3H), 3.63 (s, 3H), 2.55 (s, 3H), 2.31 (s, 3H), 2.23 (s, 3H) ppm.
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5 g
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aryllithium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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